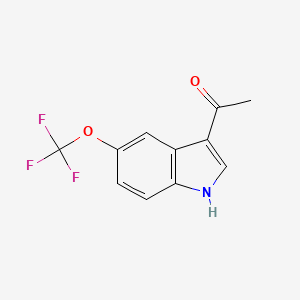

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone

描述

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The trifluoromethoxy group attached to the indole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone typically involves the introduction of the trifluoromethoxy group to the indole ring, followed by the formation of the ethanone moiety. One common method includes the reaction of 5-trifluoromethoxyindole with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recr

生物活性

1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone is an indole derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethoxy group, is being investigated for its effects on various biological pathways, including anticancer, antimicrobial, and anti-inflammatory activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure plays a crucial role in determining its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. The compound has been shown to affect cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, studies have demonstrated that derivatives with similar structures can exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy in cancer treatment .

Antimicrobial Properties

The compound's antimicrobial activity has also been evaluated. Indole derivatives are known to possess inhibitory effects against a range of pathogens, including bacteria and fungi. Preliminary data suggest that this compound may inhibit the growth of specific bacterial strains, although further studies are required to quantify this effect .

Anti-inflammatory Effects

Indole compounds are recognized for their anti-inflammatory properties. The mechanism often involves modulation of cytokine production and inhibition of inflammatory pathways. Research on related indole derivatives suggests that this compound may similarly influence these pathways, potentially offering therapeutic benefits in inflammatory diseases .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Enzyme Interactions

Indole derivatives have been reported to interact with various enzymes, modulating their activity. This compound may act as an inhibitor or activator depending on the target enzyme, influencing metabolic pathways significantly .

Cellular Signaling Pathways

The compound appears to affect key cellular signaling pathways involved in cell survival and apoptosis. Studies indicate that it may influence the expression of genes related to these processes, potentially leading to altered cellular responses .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of this compound:

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₈H₁₅ClF₃N₂O₆S

- Molecular Weight : 583.0 g/mol

- IUPAC Name : (S)-2-(4-chloro-2-methoxyphenyl)-2-((3-methoxy-5-(methylsulfonyl)phenyl)amino)-1-(5-(trifluoromethoxy)-1H-indol-3-yl)ethanone

The compound features a trifluoromethoxy group which significantly influences its biological activity and solubility properties.

Medicinal Chemistry Applications

- Antiviral Activity :

-

Indoleamine 2,3-Dioxygenase Inhibition :

- Research has shown that derivatives of 1-(5-trifluoromethoxy-1H-indol-3-yl)-ethanone exhibit inhibitory effects on indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism that is often upregulated in cancer . For instance, specific derivatives demonstrated IC50 values as low as 0.01 µM, indicating potent activity against IDO .

- Anti-inflammatory Properties :

Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to understand how modifications to the indole structure affect biological activity. The introduction of the trifluoromethoxy group was found to enhance the potency of the compounds against IDO significantly. The following table summarizes some of the key findings:

| Compound ID | Substituent | IC50 (µM) | Activity Description |

|---|---|---|---|

| 7a | H | 65 ± 7 | Baseline compound |

| 7b | 3-Br | NI | Not Inhibited |

| 7c | 4-F | 153 ± 23 | Moderate inhibition |

| 7d | 4-MeO | 58 ± 5 | Moderate inhibition |

| ... | ... | ... | ... |

Clinical Trials

One notable case study involves the clinical evaluation of Mosnodenvir for its antiviral efficacy. In a Phase II trial, it was administered to patients with viral infections, demonstrating promising results in reducing viral load and improving patient outcomes .

In Vitro Studies

In vitro studies have confirmed the compound's ability to inhibit IL-1R-dependent responses effectively. Compounds derived from the indole scaffold were synthesized and tested, showing varying degrees of inhibition that correlate with structural modifications .

化学反应分析

Nucleophilic Addition Reactions

The ketone moiety undergoes nucleophilic additions, forming secondary alcohols or imines.

Mechanistic Insight : The ketone’s electrophilic carbonyl carbon reacts with nucleophiles like hydrides or organometallic reagents, forming tetrahedral intermediates that stabilize the product .

Condensation Reactions

The compound participates in condensations with nitrogen nucleophiles to form hydrazones or semicarbazones.

Key Finding : Intramolecular hydrogen bonds (N–H···O/S) stabilize the Z-isomer of thiosemicarbazone derivatives, as confirmed by X-ray crystallography .

Multicomponent Reactions

The ketone engages in one-pot syntheses of complex heterocycles.

Mechanism : Aldol-type condensation followed by cyclization, facilitated by Lewis acids or organocatalysts .

Cyclocondensation with 1,3-Dicarbonyl Compounds

Reactions with diketones or ketoesters yield polycyclic systems.

Structural Confirmation : Products characterized via NMR and LC-MS show regioselective cyclization at the indole C-3 position .

Electrophilic Substitution on the Indole Ring

The electron-rich indole ring undergoes substitutions at unoccupied positions.

| Reaction | Reagent/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-4 | 65% | |

| Bromination | Br₂, CHCl₃, RT | C-2 | 72% |

Note : The trifluoromethoxy group at C-5 directs electrophiles to C-2/C-4 via resonance and inductive effects .

Oxidation and Reduction Pathways

Functional group interconversions highlight the compound’s versatility.

Critical Analysis of Reaction Dynamics

-

Steric and Electronic Effects : The trifluoromethoxy group (–OCF₃) enhances electrophilic substitution resistance at C-5 but activates C-2/C-4 for nitration or halogenation .

-

Solvent Influence : Aqueous ethanol improves yields in mandelic acid-catalyzed condensations by stabilizing intermediates .

-

Catalyst Efficiency : Fe(NO₃)₃·9H₂O/TEMPO systems achieve higher regioselectivity in multicomponent reactions compared to proline .

属性

IUPAC Name |

1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-6(16)9-5-15-10-3-2-7(4-8(9)10)17-11(12,13)14/h2-5,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUWVVFUXQNPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。